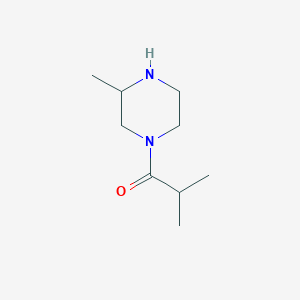

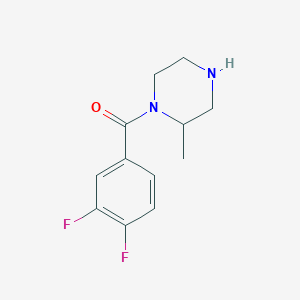

2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Applications De Recherche Scientifique

DNA Minor Groove Binder Applications

The compound 2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one is closely related to Hoechst 33258, a well-known minor groove binder of DNA. This class of compounds, including analogues like Hoechst 33258, binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds have been extensively used as fluorescent DNA stains due to their ability to penetrate cells easily. The applications span from chromosome and nuclear staining in plant cell biology to the analysis of nuclear DNA content via flow cytometry. Moreover, Hoechst analogues serve as starting points for rational drug design due to their roles as radioprotectors and topoisomerase inhibitors, highlighting their potential in understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Influence on Serotonin Receptors

Another derivative, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, showcases the therapeutic potential of this compound analogues in mental health. This compound has demonstrated anxiolytic and antidepressant potential through various behavioral pharmacology studies, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).

Applications in Food Flavor and Preservation

Derivatives of this compound also find relevance in food science, particularly in the formation and degradation of branched aldehydes, which are crucial flavor compounds in food products. The review by Smit, Engels, and Smit (2009) details the metabolic pathways leading to these aldehydes, emphasizing the importance of understanding these pathways for controlling flavor compound formation in foods (Smit, Engels, & Smit, 2009).

Potential in Antipsychotic Therapy

JL13, a compound within the same chemical family, shows potential as an atypical antipsychotic drug. Its behavioral properties, including the absence of catalepsy and antagonism to apomorphine-induced climbing, position it as a promising candidate for treating psychiatric disorders. This emphasizes the therapeutic relevance of this compound derivatives in developing safer antipsychotic medications (Bruhwyler et al., 1997).

Propriétés

IUPAC Name |

2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBRBYQQZMDLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)

amine hydrochloride](/img/structure/B3093104.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)

![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)

![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)